1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate
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Overview
Description
1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a propanone group, and a methylbenzene sulfonate group
Preparation Methods
The synthesis of 1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalene derivatives with propanone derivatives under controlled conditions to form the naphthalen-2-yl-1-oxopropan-2-yl intermediate. This intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in the inhibition or activation of specific enzymes and receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
1-(Naphthalen-2-yl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Naphthalen-2-yl 4-methylbenzene-1-sulfonate: This compound lacks the propanone group, which may result in different chemical properties and reactivity.
1-(Naphthalen-2-yl)-1-oxopropan-2-yl benzene-1-sulfonate: This compound has a benzene sulfonate group instead of a methylbenzene sulfonate group, which may affect its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87456-44-8 |
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Molecular Formula |
C20H18O4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1-naphthalen-2-yl-1-oxopropan-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H18O4S/c1-14-7-11-19(12-8-14)25(22,23)24-15(2)20(21)18-10-9-16-5-3-4-6-17(16)13-18/h3-13,15H,1-2H3 |
InChI Key |
ZPGYPAZZLPFJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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